molecular formula C12H11NO B8760498 4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 481053-70-7

4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No. B8760498
CAS RN: 481053-70-7
M. Wt: 185.22 g/mol
InChI Key: KALQKRMRSPDPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

481053-70-7

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-9-11(8-14)7-13-12(9)10-5-3-2-4-6-10/h2-8,13H,1H3

InChI Key

KALQKRMRSPDPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde (1.78 g), phenylboronic acid (1.37 g), dichloro[bis(triphenylphosphine)]palladium (0.19 g) and sodium carbonate (1.72 g) in 1,2-dimethoxyethane (30 mL)-water (10 mL) was stirred at 100° C. for 1 hr. 8 mol/L aqueous sodium hydroxide solution (15 mL) was added, and the mixture was stirred at 90° C. for 3 hr. After cooling, the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→1:1), and the obtained solid was washed with hexane to give the title compound as a pale-yellow solid (yield 815 mg, 69%).
Name
5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro[bis(triphenylphosphine)]palladium
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
69%

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